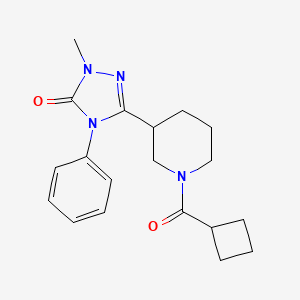
3-(1-(cyclobutanecarbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Cyclobutanecarbonylpiperidin-3-yl)-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclobutanecarbonylpiperidin-3-yl)-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common route includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the cyclobutanecarbonyl group: This step involves the acylation of the piperidine ring with cyclobutanecarbonyl chloride under basic conditions.
Formation of the triazole ring: The triazole ring is formed by reacting the intermediate with hydrazine derivatives under acidic or basic conditions.
Final assembly: The final compound is obtained by coupling the triazole intermediate with a phenyl group and methylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclobutanecarbonylpiperidin-3-yl)-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(1-Cyclobutanecarbonylpiperidin-3-yl)-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-(1-Cyclobutanecarbonylpiperidin-3-yl)-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclobutane-1-carboxylic acid
- N-{[1-(cyclobutylcarbonyl)-3-piperidinyl]methyl}-4-fluorobenzamide
Uniqueness
3-(1-Cyclobutanecarbonylpiperidin-3-yl)-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its combination of a cyclobutanecarbonyl group with a piperidine and triazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24N4O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[1-(cyclobutanecarbonyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H24N4O2/c1-21-19(25)23(16-10-3-2-4-11-16)17(20-21)15-9-6-12-22(13-15)18(24)14-7-5-8-14/h2-4,10-11,14-15H,5-9,12-13H2,1H3 |
InChI Key |
ZTOQGDASHOBJKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3CCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















